molecular formula C26H25N3OS B3438125 N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

Cat. No.: B3438125
M. Wt: 427.6 g/mol
InChI Key: WLSPLIQEIJDMQZ-UHFFFAOYSA-N
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Description

N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is a complex organic compound that belongs to the class of cyanoacetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide typically involves the following steps:

    Formation of the Tetrahydroquinoline Core: The tetrahydroquinoline core can be synthesized through a Povarov reaction, which involves the condensation of an aniline derivative, an aldehyde, and an alkene.

    Introduction of the Cyano Group: The cyano group can be introduced via a cyanoacetylation reaction, where the tetrahydroquinoline derivative is treated with cyanoacetic acid or its esters under basic conditions.

    Formation of the Sulfanyl Group: The sulfanyl group can be introduced through a thiolation reaction, where the cyanoacetylated tetrahydroquinoline is treated with a thiol reagent.

    Benzylation: Finally, the benzyl group is introduced through a benzylation reaction, where the thiolated intermediate is treated with benzyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or cyano groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Common nucleophiles include amines, alcohols, and thiols, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced cyano derivatives

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and heterocycles.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The tetrahydroquinoline moiety can interact with various receptors and enzymes, modulating their activity. The sulfanyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyano-3-(4-methoxyphenyl)acrylamide
  • N-benzyl-2-cyano-3-(3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl)acrylamide

Uniqueness

N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide is unique due to the presence of the tetrahydroquinoline moiety, which imparts specific chemical and biological properties

Properties

IUPAC Name

N-benzyl-2-[[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3OS/c1-18-11-13-20(14-12-18)25-21-9-5-6-10-23(21)29-26(22(25)15-27)31-17-24(30)28-16-19-7-3-2-4-8-19/h2-4,7-8,11-14H,5-6,9-10,16-17H2,1H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSPLIQEIJDMQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC3=C2CCCC3)SCC(=O)NCC4=CC=CC=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
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N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
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N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
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N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
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N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide
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N-benzyl-2-{[3-cyano-4-(4-methylphenyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide

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